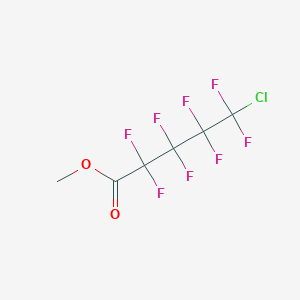

Methyl 5-chlorooctafluoropentanoate

Description

Methyl 5-chlorooctafluoropentanoate (CAS: 261503-67-7) is a fluorinated methyl ester characterized by a pentanoate backbone substituted with eight fluorine atoms and a chlorine atom at the 5-position. The compound’s structure combines high electronegativity due to fluorine substituents with the reactivity of a methyl ester group. Such fluorinated esters are often used as intermediates in agrochemical and pharmaceutical synthesis, leveraging their stability and unique physicochemical properties .

Properties

IUPAC Name |

methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF8O2/c1-17-2(16)3(8,9)4(10,11)5(12,13)6(7,14)15/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXUHHLEYWWLIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382108 | |

| Record name | methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261503-67-7 | |

| Record name | Methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-chloro-2,2,3,3,4,4,5,5-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chlorooctafluoropentanoate can be synthesized through several methods. One common approach involves the reaction of 5-chloropentanoic acid with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized equipment to handle the highly reactive fluorine-containing intermediates. The process may include steps such as fluorination, chlorination, and esterification, with careful control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chlorooctafluoropentanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Formation of 5-hydroxyoctafluoropentanoate.

Reduction: Formation of 5-chlorooctafluoropentanol.

Oxidation: Formation of 5-chlorooctafluoropentanoic acid.

Scientific Research Applications

Methyl 5-chlorooctafluoropentanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals, especially those requiring fluorinated moieties.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-chlorooctafluoropentanoate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The chlorine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid or alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 5-chlorooctafluoropentanoate, we compare it with structurally or functionally related compounds, focusing on substituents, reactivity, and applications.

Fluorinated Chlorinated Esters

2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS: 261503-66-6) :

This compound shares structural similarities, including multiple fluorine substituents and a chlorine atom. However, it is an alkene rather than an ester, leading to divergent reactivity (e.g., susceptibility to addition reactions vs. ester hydrolysis). Its applications may differ, as alkenes are often used in polymerization or as intermediates in fluorinated surfactants .- Methyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate: While also a methyl ester, this compound features a diphenyl-substituted alkyne core and an ethoxycarbonyloxy group. The bulky aromatic substituents likely reduce its volatility compared to this compound, making it more suited for solid-phase synthetic applications .

Methyl Esters of Diterpenoid Acids (e.g., Sandaracopimaric Acid Methyl Ester)

- Sandaracopimaric Acid Methyl Ester: A methyl ester of a diterpenoid resin acid, this compound is structurally distinct due to its bicyclic carbon skeleton and lack of halogenation.

Pesticide Intermediates

- 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone: A cyclopentanone derivative used in synthesizing metconazole (a fungicide), this compound lacks ester functionality but shares halogenation (chlorine) and alkyl substituents. Its synthesis involves methyl ester intermediates, highlighting the industrial relevance of halogenated methyl esters in pesticide production .

Key Research Findings and Data Gaps

Physicochemical Properties

While direct data for this compound are absent in the provided evidence, methyl esters generally exhibit:

- Lower boiling points compared to carboxylic acids due to reduced hydrogen bonding.

- Enhanced lipophilicity from fluorine substituents, improving membrane permeability in bioactive compounds .

Application Context

Fluorinated esters are critical in agrochemicals (e.g., acifluorfen, a herbicide) due to their stability and resistance to metabolic degradation. This compound’s chlorine and fluorine substituents may similarly enhance its utility in pesticide formulations .

Biological Activity

Methyl 5-chlorooctafluoropentanoate is a fluorinated compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of this compound, including its degradation pathways, toxicity, and case studies that illustrate its effects.

- Chemical Name : this compound

- CAS Number : 261503-67-7

- Molecular Formula : C7ClF8O2

- Structure : The compound features a perfluorinated carbon chain, which significantly influences its biological interactions.

Toxicity and Environmental Impact

Research indicates that fluorinated compounds like this compound exhibit persistent environmental behavior due to their strong carbon-fluorine bonds. This persistence raises concerns regarding their accumulation in biological systems and potential toxicity.

-

Toxicological Studies :

- Several studies have assessed the toxicity of perfluoroalkyl substances (PFAS), including this compound. These studies often focus on:

- Cellular toxicity : Effects on cell viability and proliferation.

- Endocrine disruption : Potential interference with hormone signaling pathways.

- Developmental toxicity : Impacts on fetal development in animal models.

- Several studies have assessed the toxicity of perfluoroalkyl substances (PFAS), including this compound. These studies often focus on:

- Degradation Pathways :

Case Study 1: Toxicity Assessment in Mammalian Models

A study conducted on the effects of this compound on mammalian cell lines demonstrated significant cytotoxic effects at higher concentrations. The study utilized a range of assays to evaluate cell viability and apoptosis, revealing that prolonged exposure led to increased cell death rates.

Case Study 2: Environmental Monitoring

In a field study assessing water samples from areas contaminated with PFAS, this compound was detected alongside other fluorinated compounds. The study highlighted the challenges in monitoring these substances due to their low concentration and high persistence in the environment.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 284.56 g/mol |

| Log P (octanol-water partitioning) | Not Available |

| Toxicity (LC50 in fish) | Not Determined |

| Biodegradation Half-life | >10 years |

Research Findings

Recent findings emphasize the need for further research into the biological activity of this compound. Key areas of focus include:

- Mechanisms of Action : Understanding how this compound interacts at a molecular level with biological systems.

- Long-term Effects : Investigating chronic exposure implications on human health and ecosystems.

- Regulatory Frameworks : Evaluating current regulations concerning PFAS and their derivatives to mitigate environmental risks.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.